molecular formula C14H11N3O4 B11704406 3-Hydroxy-N'-(3-nitrobenzylidene)benzhydrazide

3-Hydroxy-N'-(3-nitrobenzylidene)benzhydrazide

Cat. No.: B11704406
M. Wt: 285.25 g/mol
InChI Key: OIBFWHGDEJGZHZ-OQLLNIDSSA-N
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Description

3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide is a hydrazone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a nitro group, and a benzylidene moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, influencing biological pathways and enzyme activities. The benzylidene moiety allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide
  • 2-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide
  • 4-Chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzhydrazide

Uniqueness

3-Hydroxy-N’-(3-nitrobenzylidene)benzhydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-6-2-4-11(8-13)14(19)16-15-9-10-3-1-5-12(7-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

OIBFWHGDEJGZHZ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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